

(S)-Purvalanol B: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (S)-Purvalanol B

Cat. No.: B197456

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(S)-Purvalanol B, also known as NG 95, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs).^{[1][2]} This technical guide provides an in-depth overview of its chemical properties, structure, mechanism of action, and key experimental protocols for its use in research and drug development.

Chemical and Structural Properties

(S)-Purvalanol B is a 2,6,9-trisubstituted purine derivative.^[3] Its chemical and physical properties are summarized in the tables below.

Chemical Identity

Property	Value
IUPAC Name	2-chloro-4-[[2-[[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-yl]purin-6-yl]amino]benzoic acid[4]
Synonyms	NG 95, Purvalanol B
CAS Number	212844-54-7
Molecular Formula	C ₂₀ H ₂₅ ClN ₆ O ₃
Molecular Weight	432.9 g/mol
SMILES	<chem>CC(C)--INVALID-LINK--NC1=NC(NC2=CC(Cl)=C(C=C2)C(O)=O)=C2N=CN(C(C)C)C2=N1</chem>
InChI Key	ZKDXRFMOHZVXSG-HNNXBMFYSA-N

Physicochemical Properties

Property	Value
Hydrogen Bond Acceptors	8
Hydrogen Bond Donors	4
Rotatable Bonds	8
Purity	≥98% (HPLC)

Solubility

Solvent	Maximum Concentration
DMSO	87 mg/mL (200.97 mM)
DMF	50 mg/mL
Ethanol	10 mg/mL
1eq. NaOH	43.29 mg/mL (100 mM) with gentle warming
DMF:PBS (pH 7.2) (1:5)	0.2 mg/mL

Storage and Stability

Condition	Duration
-20°C (Powder)	3 years
-80°C (in solvent)	1 year
-20°C (in solvent)	1 month

Mechanism of Action: CDK Inhibition

(S)-Purvalanol B is a reversible and ATP-competitive inhibitor of several cyclin-dependent kinases. It exerts its biological effects by blocking the activity of these kinases, which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a common feature in many cancers, making them a key target for therapeutic intervention.

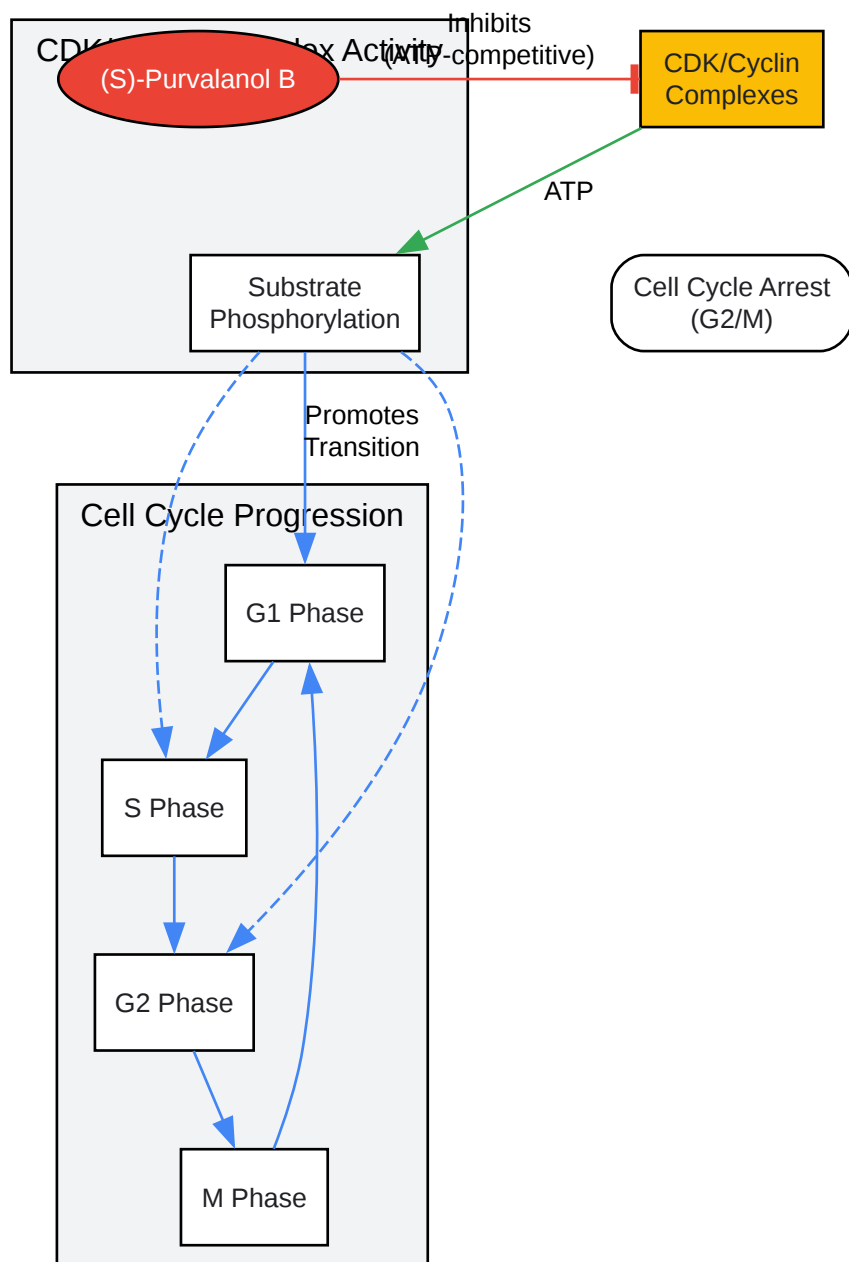
Inhibitory Activity

The inhibitory concentrations (IC₅₀) of **(S)-Purvalanol B** against various CDK complexes are detailed below.

Target Kinase	IC ₅₀ (nM)
cdc2-cyclin B	6
CDK2-cyclin A	6
CDK5-p35	6
CDK2-cyclin E	9
CDK4-cyclin D1	>10,000

(S)-Purvalanol B demonstrates high selectivity for CDKs, with IC₅₀ values greater than 10,000 nM for a range of other protein kinases.

Mechanism of Action of (S)-Purvalanol B

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CDK Inhibition by (S)-Purvalanol B

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effects of **(S)-Purvalanol B**.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of **(S)-Purvalanol B** on the activity of purified CDK complexes.

Materials:

- Purified active CDK/cyclin complexes (e.g., Cdk2/cyclin A)
- Kinase buffer
- Substrate (e.g., Histone H1)
- ATP (radiolabeled or with a detection system)
- **(S)-Purvalanol B** stock solution
- Microplate reader or scintillation counter

Protocol:

- Prepare serial dilutions of **(S)-Purvalanol B** in kinase buffer.
- In a microplate, add the CDK/cyclin complex, the substrate, and the diluted **(S)-Purvalanol B** or vehicle control.
- Initiate the kinase reaction by adding ATP.
- Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.
- Terminate the reaction.
- Quantify the phosphorylation of the substrate using an appropriate detection method.

- Calculate the percentage of inhibition for each concentration of **(S)-Purvalanol B** and determine the IC₅₀ value.

Cell Viability (MTT) Assay

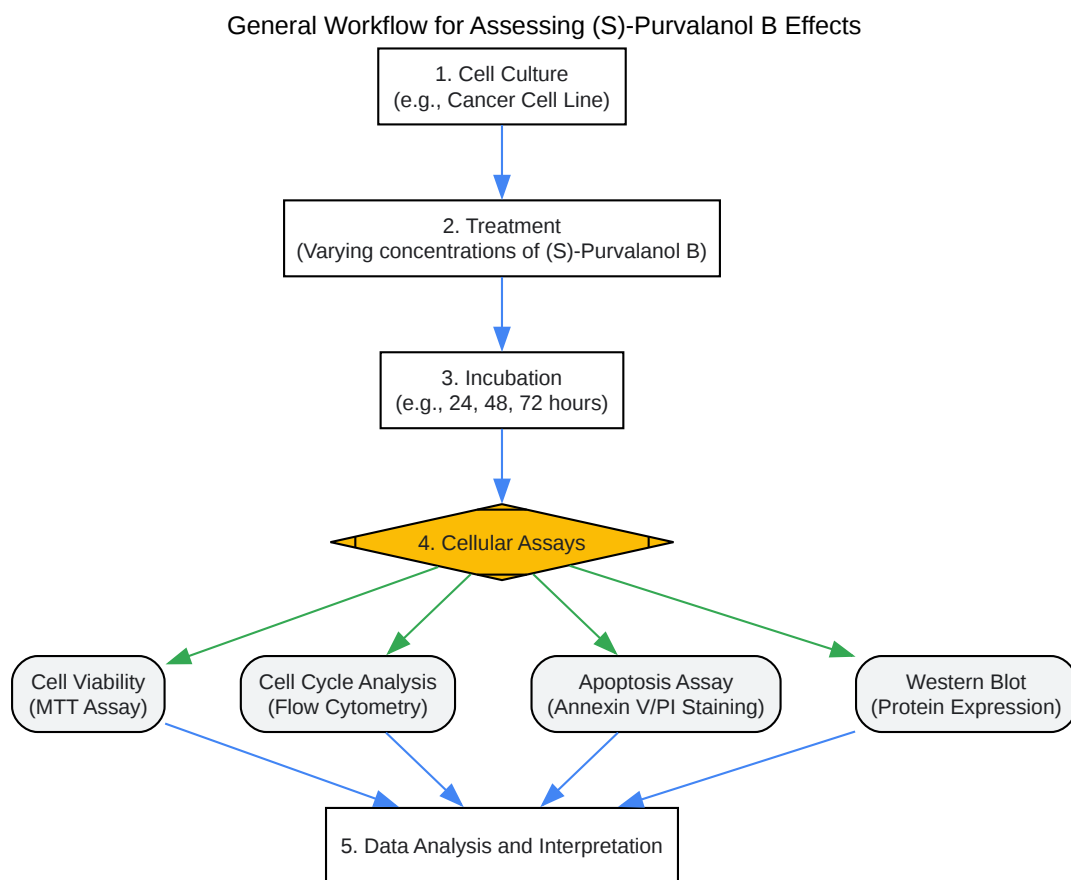
This assay determines the effect of **(S)-Purvalanol B** on the viability of cancer cell lines.

Materials:

- Cancer cell line (e.g., HCT 116, MCF-7)
- Cell culture medium and supplements
- 96-well plates
- **(S)-Purvalanol B** stock solution
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of **(S)-Purvalanol B** or a vehicle control for a specified duration (e.g., 24, 48 hours).
- Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.



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Experimental Workflow for (S)-Purvalanol B

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution in cells treated with **(S)-Purvalanol B**.

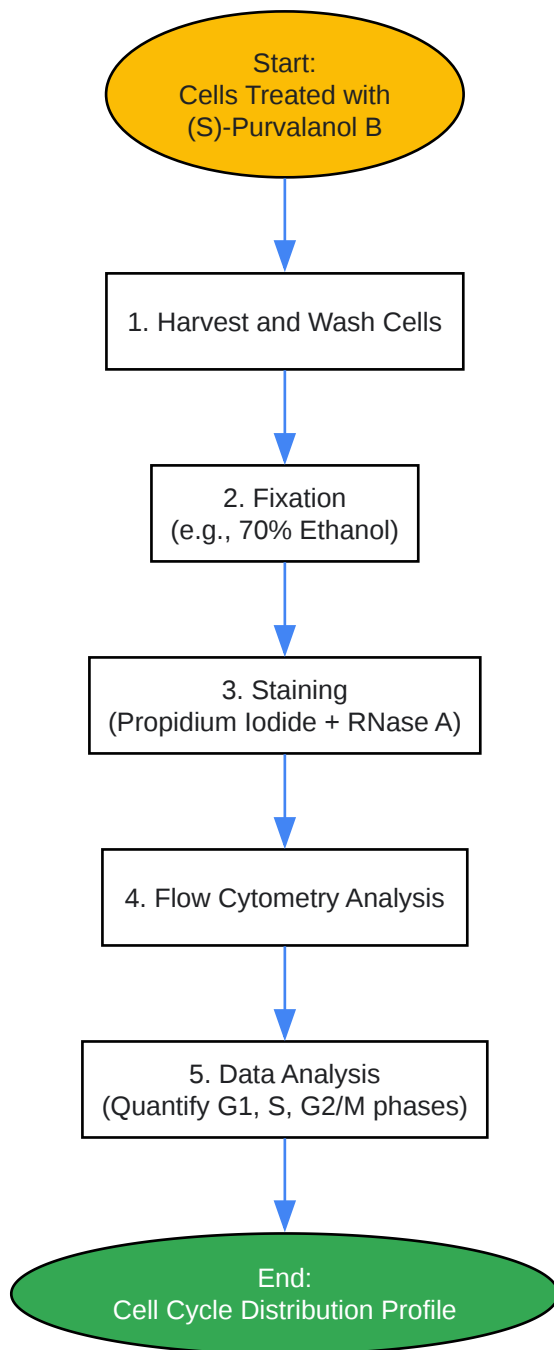
Materials:

- Cancer cell line
- Cell culture medium and supplements
- **(S)-Purvalanol B** stock solution
- Phosphate-buffered saline (PBS)
- Ice-cold 70% Ethanol
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Protocol:

- Seed cells and treat with various concentrations of **(S)-Purvalanol B** or a vehicle control for a specified duration.
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
- Analyze the stained cells using a flow cytometer.
- Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Cycle Analysis Workflow

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Cell Cycle Analysis Workflow

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